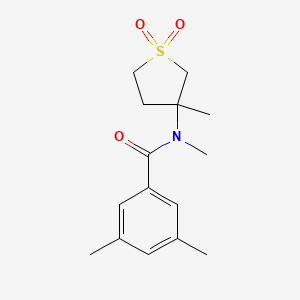

N,3,5-trimethyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N,3,5-trimethyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzamide, also known as TMTB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TMTB is a thiol-reactive compound that has been shown to possess unique biochemical and physiological properties, making it an attractive candidate for research in several areas.

科学的研究の応用

Synthesis and Anticancer Activity

Research in the domain of benzamide derivatives has shown that these compounds can be synthesized through various chemical routes and evaluated for their anticancer properties. For instance, a study by Ravinaik et al. (2021) designed and synthesized a series of benzamides, which exhibited moderate to excellent anticancer activity against several cancer cell lines, outperforming etoposide, a reference drug, in some cases (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

Catalysis and Microwave-Assisted Synthesis

In another study, benzamide derivatives were prepared using a Keggin-type heteropolyacids series as catalysts under microwave irradiation, demonstrating the potential for high-yielding reactions and short reaction times. This study also found that these compounds exhibited antibacterial and antifungal activities, suggesting their utility in developing new antimicrobial agents (Ighilahriz-Boubchir, Boutemeur-Kheddis, Rabia, Makhloufi-Chebli, Hamdi, & Silva, 2017).

Targeting Cancer Stem Cells

Moreover, a study by Bhat, Al‐Dhfyan, & Al-Omar (2016) on novel benzoyl-dihydropyrimidine derivatives revealed their efficacy in targeting cancer stem cells, offering insights into the development of anticancer therapeutics with specific mechanisms of action (Bhat, Al‐Dhfyan, & Al-Omar, 2016).

Aromatic N-methylamides Study

Research on aromatic N-methylamides, including stereochemical analyses and dynamic behaviors, provides foundational knowledge on the structural preferences of similar compounds in crystal and solution, which is crucial for understanding their reactivity and potential biological activities (Azumaya, Kagechika, Yamaguchi, & Shudo, 1995).

Electrophoretic Separation Techniques

Another aspect of scientific research related to benzamide compounds is the development of analytical techniques for their identification and quantification. For example, a study by Ye et al. (2012) explored nonaqueous capillary electrophoresis as a method for separating and analyzing imatinib mesylate and related substances, demonstrating the technique's effectiveness for quality control purposes (Ye, Huang, Li, Xiang, & Xu, 2012).

特性

IUPAC Name |

N,3,5-trimethyl-N-(3-methyl-1,1-dioxothiolan-3-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3S/c1-11-7-12(2)9-13(8-11)14(17)16(4)15(3)5-6-20(18,19)10-15/h7-9H,5-6,10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFNVRXTWANZSNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)N(C)C2(CCS(=O)(=O)C2)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,3,5-trimethyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2E)-2-[5-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)acrylonitrile](/img/structure/B2758347.png)

![N-butyl-2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2758350.png)

![3-benzyl-2-((2-fluorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2758353.png)

![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2758356.png)

![{[3-(Difluoromethoxy)-4-methoxyphenyl]methyl}(methyl)amine](/img/structure/B2758360.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-phenethyloxalamide](/img/structure/B2758361.png)

![Ethyl 2-[4-(3,4-difluoroanilino)quinazolin-2-yl]sulfanylacetate](/img/structure/B2758363.png)

![2-(4-Ethylphenyl)-5-methylpyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2758364.png)

![2-chloro-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2758368.png)